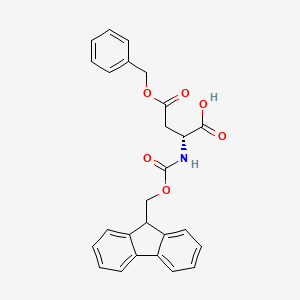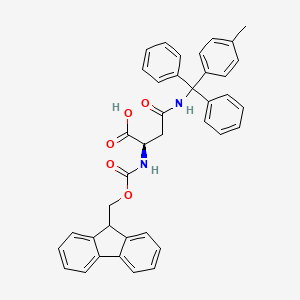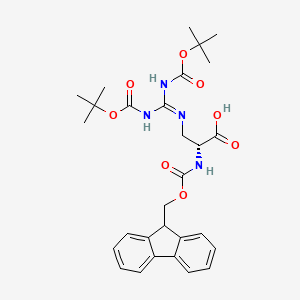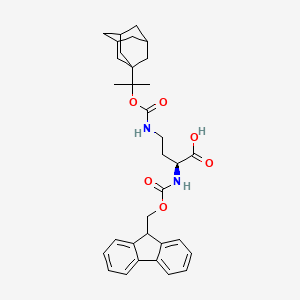
L-Phenyl-D5-alanin-N-fmoc
Übersicht
Beschreibung
L-Phenyl-D5-alanine-N-fmoc is a deuterated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of five deuterium atoms in the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This modification enhances its stability and makes it suitable for various applications in peptide synthesis and biochemical research.
Wissenschaftliche Forschungsanwendungen
L-Phenyl-D5-alanine-N-fmoc has several applications in scientific research:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis (SPPS) to create deuterated peptides for structural and functional studies.
Biochemical Research: Helps in studying protein-ligand interactions, enzyme mechanisms, and metabolic pathways.
Medical Research: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical and diagnostic purposes.
Wirkmechanismus
Target of Action
L-Phenyl-D5-alanine-N-fmoc primarily targets the amino acid transporters and enzymes involved in protein synthesis. These targets play crucial roles in cellular metabolism and protein assembly, facilitating the incorporation of modified amino acids into peptides and proteins .
Mode of Action
The compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc (fluorenylmethyloxycarbonyl) group enhances the compound’s hydrophobicity and aromaticity, promoting its association with the target proteins and enzymes . This interaction can lead to changes in the conformation and activity of these proteins, affecting their function in protein synthesis.
Biochemical Pathways
L-Phenyl-D5-alanine-N-fmoc affects the protein synthesis pathway by being incorporated into nascent peptides. This incorporation can alter the structure and function of the resulting proteins, potentially affecting downstream pathways such as signal transduction , metabolic regulation , and cellular communication . The presence of the Fmoc group can also influence the self-assembly of peptides into higher-order structures, impacting cellular processes.
Pharmacokinetics
The pharmacokinetics of L-Phenyl-D5-alanine-N-fmoc involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrophobic nature aids in its absorption through cellular membranes. Once inside the cell, it is distributed to various cellular compartments where it can be incorporated into proteins. The metabolism of the compound involves the removal of the Fmoc group, which can be catalyzed by cellular enzymes. The excretion of the compound and its metabolites occurs through renal and hepatic pathways .
Result of Action
At the molecular level, the incorporation of L-Phenyl-D5-alanine-N-fmoc into proteins can lead to structural modifications that affect protein stability, function, and interactions. These changes can influence cellular processes such as enzyme activity , signal transduction , and cellular communication . At the cellular level, these modifications can result in altered cell behavior, including changes in cell growth , differentiation , and response to external stimuli .
Action Environment
The action of L-Phenyl-D5-alanine-N-fmoc is influenced by environmental factors such as pH, temperature, and the presence of other molecules. The compound’s stability and efficacy can be affected by the pH of the environment, as extreme pH levels can lead to the hydrolysis of the Fmoc group. Temperature changes can also impact the compound’s interaction with its targets, as higher temperatures may enhance its hydrophobic interactions. Additionally, the presence of other molecules, such as ions and cofactors, can modulate the compound’s activity and stability .
Biochemische Analyse
Biochemical Properties
L-Phenyl-D5-alanine-N-fmoc plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis. Additionally, L-Phenyl-D5-alanine-N-fmoc can be incorporated into peptides using solid-phase peptide synthesis, where it serves as a building block for creating specific peptide sequences .
The compound also interacts with proteins involved in metabolic pathways, such as phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. This interaction is crucial for the production of neurotransmitters like dopamine, norepinephrine, and epinephrine .
Cellular Effects
L-Phenyl-D5-alanine-N-fmoc has various effects on different cell types and cellular processes. In bacterial cells, it has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria. This activity is due to its ability to disrupt bacterial cell membranes and induce oxidative stress . In mammalian cells, L-Phenyl-D5-alanine-N-fmoc can influence cell signaling pathways, gene expression, and cellular metabolism by being incorporated into proteins and peptides, thereby affecting their function and stability .
Molecular Mechanism
At the molecular level, L-Phenyl-D5-alanine-N-fmoc exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, its incorporation into peptides can inhibit or activate specific enzymes, depending on the peptide sequence and the enzyme’s active site . Additionally, L-Phenyl-D5-alanine-N-fmoc can affect gene expression by being incorporated into transcription factors or other regulatory proteins, thereby influencing their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Phenyl-D5-alanine-N-fmoc can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over time if exposed to light, heat, or moisture . Long-term studies have shown that L-Phenyl-D5-alanine-N-fmoc can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can be incorporated into proteins and peptides, leading to changes in cellular processes .
Dosage Effects in Animal Models
The effects of L-Phenyl-D5-alanine-N-fmoc vary with different dosages in animal models. At low doses, the compound can be safely incorporated into proteins and peptides without causing significant adverse effects. At higher doses, it may induce toxicity or adverse effects, such as oxidative stress and disruption of cellular membranes . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
L-Phenyl-D5-alanine-N-fmoc is involved in several metabolic pathways, including the biosynthesis of neurotransmitters and the degradation of amino acids. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are involved in the conversion of L-phenylalanine to L-tyrosine and further to dopamine, norepinephrine, and epinephrine . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, L-Phenyl-D5-alanine-N-fmoc is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and incorporated into proteins and peptides . The compound’s distribution within tissues depends on its interaction with binding proteins and its ability to cross cellular membranes . Its localization and accumulation can affect its activity and function within the cell .
Subcellular Localization
L-Phenyl-D5-alanine-N-fmoc is localized to specific subcellular compartments, depending on its incorporation into proteins and peptides. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence its subcellular localization and activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenyl-D5-alanine-N-fmoc typically involves the following steps:
Deuteration of Phenylalanine: The phenyl ring of phenylalanine is selectively deuterated using deuterium gas or deuterated reagents to introduce five deuterium atoms.
Fmoc Protection: The deuterated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the Fmoc-protected derivative.
Industrial Production Methods: Industrial production of L-Phenyl-D5-alanine-N-fmoc follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of phenylalanine are deuterated using industrial deuterium sources.
Automated Fmoc Protection: Automated systems are used to introduce the Fmoc group efficiently, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: L-Phenyl-D5-alanine-N-fmoc undergoes various chemical reactions, including:
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Peptide Coupling: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU or DIC.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Peptide Coupling: HATU or DIC in the presence of a base like DIPEA.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields L-Phenyl-D5-alanine.
Peptide Products: Coupling reactions produce peptides with L-Phenyl-D5-alanine incorporated.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-phenylalanine: Non-deuterated version used in peptide synthesis.
Fmoc-D-phenylalanine: D-enantiomer of phenylalanine with Fmoc protection.
Fmoc-L-tyrosine: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness: L-Phenyl-D5-alanine-N-fmoc is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications, such as studying isotope effects and metabolic pathways.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-XFTMQEPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192525 | |
| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225918-67-2 | |
| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

